

An In-depth Technical Guide to C.I. Acid Yellow 232

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Compound of Interest

Compound Name: **C.I. Acid Yellow 232**

Cat. No.: **B1180112**

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This technical guide provides a comprehensive overview of **C.I. Acid Yellow 232**, focusing on its chemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Disclaimer: There appears to be conflicting information in publicly available sources regarding the precise molecular formula and weight for **C.I. Acid Yellow 232**, particularly concerning its CAS number. While the CAS number 134687-50-6 is most frequently associated with **C.I. Acid Yellow 232**, a definitive molecular formula and weight are not consistently provided under this identifier.^{[1][2][3]} Another CAS number, 129038-03-5, is also linked to "Acid Yellow 232" in some databases and is associated with the molecular formula $C_{20}H_{19}ClN_2O_3$ and a molecular weight of 368.81 g/mol, which is also assigned to C.I. Disperse Yellow 232.^{[4][5]} Researchers should verify the specific identity of their material through analytical means.

Core Chemical and Physical Properties

Property	Value	Source
C.I. Name	Acid Yellow 232	[1] [2]
CAS Number	134687-50-6	[1] [2] [6]
Synonyms	Levaderm Yellow N, Macrolex Fl Yellow 10GN, Macrolex fluorescent yellow	[1]
Classification	1:2 metal complex dye containing a monosulfonic group.	[6]
Applications	Dyeing of nylon and wool; indicator for titrations; staining specimens for microscopic examination.	[6]

Experimental Protocols

The conventional synthesis of **C.I. Acid Yellow 232** is a two-stage process involving a diazotization reaction followed by an electrophilic coupling reaction.[\[6\]](#) The following protocol is based on a patented clean production process for C.I. Acid Yellow 23 dye.

Step 1: Diazotization

- In a reaction vessel, prepare a medium of ice water.
- Add p-aminobenzenesulfonic acid to the ice water medium.
- Introduce hydrochloric acid and sodium nitrite.
- Maintain the reaction temperature at 10-15°C for 0.8 to 1.5 hours to generate the diazonium salt of p-aminobenzenesulfonic acid.

Step 2: Coupling and Ring-Closing Reaction

- Eliminate residual sodium nitrite from the diazonium salt solution using sulfamic acid.

- Add dimethyl 2-acetylsuccinate for the coupling reaction.
- Adjust the pH to between 4.3 and 5.0 and maintain the reaction temperature at 15-25°C.
- Following the coupling reaction, adjust the pH to a range of 7.0 to 7.5 to facilitate a ring-closing reaction to obtain the final coupling components.

High-resolution spectroscopic and chromatographic techniques are essential for confirming the molecular structure and purity of **C.I. Acid Yellow 232**.^[6]

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Mobile Phase: A suitable solvent system (e.g., acetonitrile/water gradient).
- Column: A reverse-phase C18 column.
- Detection: Set the UV detector to a wavelength of 430 nm.
- Analysis: The purity of the dye can be determined by the peak area percentage. Purity greater than 99% has been demonstrated with this method.^[6]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

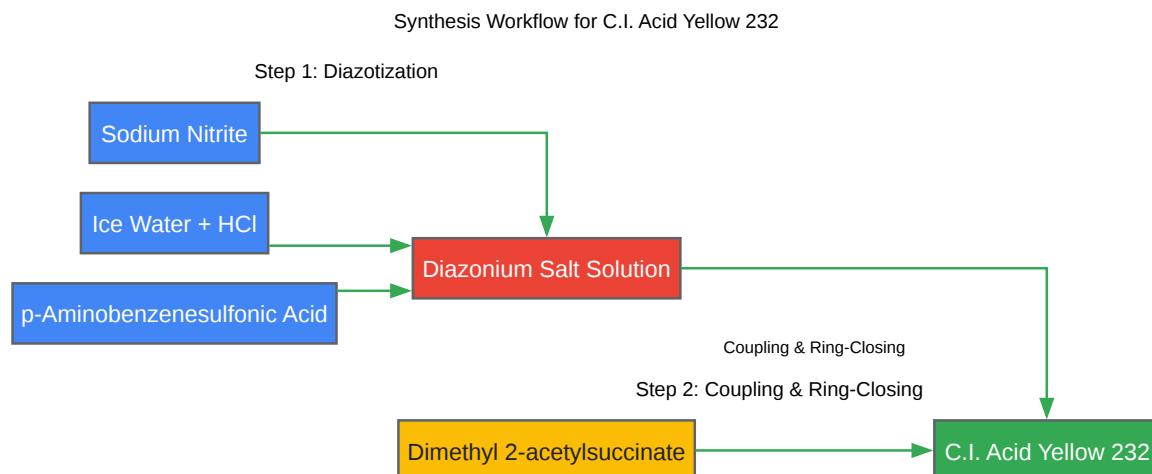
- Technique: ^1H NMR spectroscopy is utilized for synthesis validation.
- Sample Preparation: Dissolve the dye in a suitable deuterated solvent.
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Interpretation: Aromatic proton resonances are typically observed in the range of δ 7.2–8.5 ppm, which helps to validate the coupled structure of the dye.^[6]

Quantitative Analysis via Spectrophotometry:

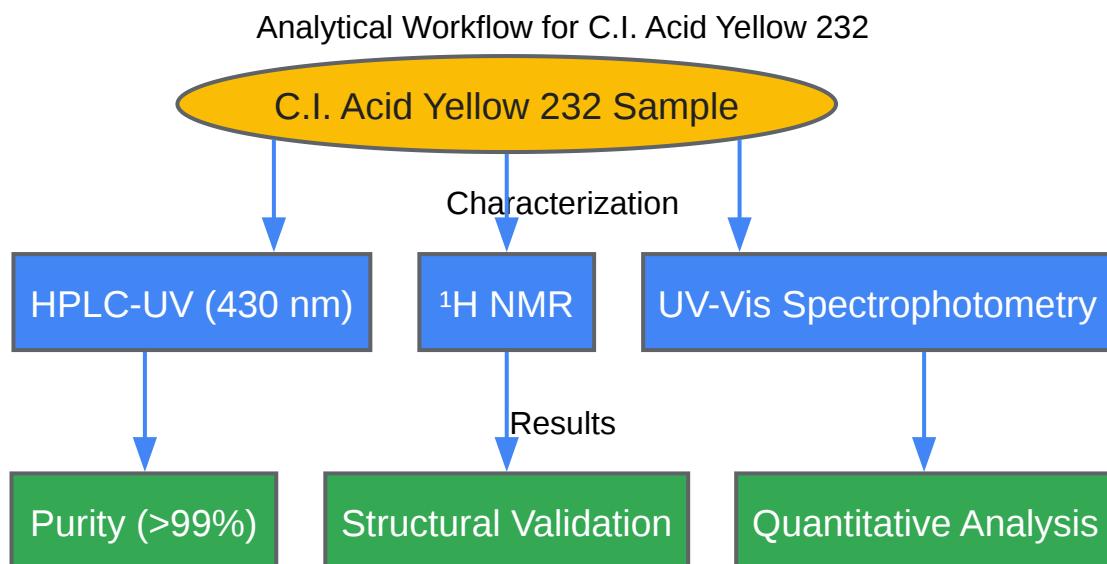
- Principle: This method is based on the Beer-Lambert law.

- Procedure: a. Prepare a series of standard solutions of **C.I. Acid Yellow 232** of known concentrations. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). c. Plot a calibration curve of absorbance versus concentration. d. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Diagrams



Caption: Synthesis workflow for **C.I. Acid Yellow 232**.



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Caption: Analytical workflow for **C.I. Acid Yellow 232**.

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